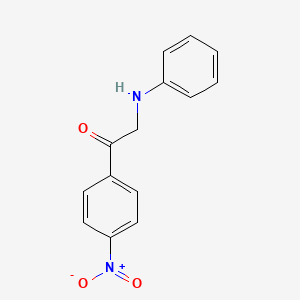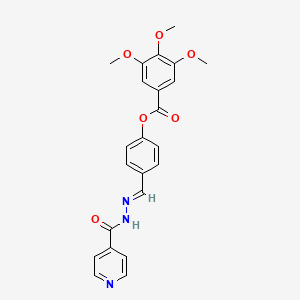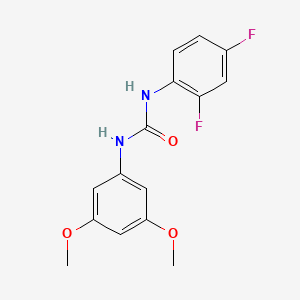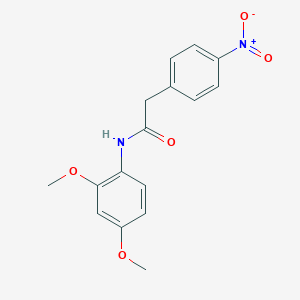
2-anilino-1-(4-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-1-(4-nitrophenyl)ethanone, also known as ANE, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. ANE is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 2-anilino-1-(4-nitrophenyl)ethanone has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-anilino-1-(4-nitrophenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and to inhibit the activation of immune cells, such as macrophages and T cells. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, 2-anilino-1-(4-nitrophenyl)ethanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
2-anilino-1-(4-nitrophenyl)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. 2-anilino-1-(4-nitrophenyl)ethanone has also been extensively studied, and its biological activities are well-characterized. However, 2-anilino-1-(4-nitrophenyl)ethanone also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-anilino-1-(4-nitrophenyl)ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well-understood.
未来方向
There are several future directions for research on 2-anilino-1-(4-nitrophenyl)ethanone. One area of interest is the development of 2-anilino-1-(4-nitrophenyl)ethanone derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-anilino-1-(4-nitrophenyl)ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone and its effects in vivo.
合成方法
The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone involves the condensation of 4-nitroacetophenone with aniline in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 2-anilino-1-(4-nitrophenyl)ethanone in high yield and purity. The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone has been optimized over the years, and various modifications have been made to improve the yield and efficiency of the reaction.
科学研究应用
2-anilino-1-(4-nitrophenyl)ethanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-1-(4-nitrophenyl)ethanone has been tested against various cancer cell lines, and it has been found to inhibit the growth and proliferation of these cells. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-anilino-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-15-12-4-2-1-3-5-12)11-6-8-13(9-7-11)16(18)19/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWGLSWEGSMGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)


